(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid
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Overview
Description
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is a synthetic organic compound characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to a hexanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groupsCommon reagents used in this synthesis include tert-butyl chloroformate and amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to remove the Boc protecting groups, yielding free amino groups.
Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted hexanoic acid derivatives .
Scientific Research Applications
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino groups can be selectively deprotected under physiological conditions, allowing the compound to participate in biochemical pathways. The hexanoic acid backbone facilitates its incorporation into larger biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar Boc protection chemistry.
tert-Butyl-substituted triazinoindoles: Compounds with tert-butyl groups that enhance biological activity.
Azo-fused dinitramino compounds: High-energy materials with unique structural features.
Uniqueness
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid stands out due to its dual Boc-protected amino groups and hexanoic acid backbone, which provide versatility in synthetic applications and potential for diverse biochemical interactions.
Properties
CAS No. |
170116-29-7 |
---|---|
Molecular Formula |
C16H30N2O6 |
Molecular Weight |
346.4 |
Purity |
95 |
Origin of Product |
United States |
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